molecular formula C18H19N5O B12169040 N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide

N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12169040
M. Wt: 321.4 g/mol
InChI Key: SIQLCFACTHPZTQ-UHFFFAOYSA-N
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Description

N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that belongs to the class of benzamides It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of benzyl alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

N-benzyl-N,3,4-trimethyl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H19N5O/c1-13-9-10-16(17(14(13)2)23-12-19-20-21-23)18(24)22(3)11-15-7-5-4-6-8-15/h4-10,12H,11H2,1-3H3

InChI Key

SIQLCFACTHPZTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)N3C=NN=N3)C

Origin of Product

United States

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